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Compound of Interest

Compound Name: N-Nitroso Paroxetine

Cat. No.: B13426240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological risks associated with N-
Nitroso Paroxetine, a nitrosamine drug substance-related impurity (NDSRI), and N-

Nitrosodimethylamine (NDMA), a well-characterized and potent nitrosamine. The information is

compiled from various scientific studies and regulatory guidance documents to support risk

assessment in pharmaceutical development.

Comparative Data Summary
The following table summarizes key toxicological data for N-Nitroso Paroxetine and NDMA,

facilitating a direct comparison of their risk profiles.
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Parameter N-Nitroso Paroxetine
NDMA (N-
Nitrosodimethylamine)

Carcinogenicity Classification

Not explicitly classified by

major agencies. Considered a

cohort of concern as a

nitrosamine impurity[1][2].

Probable human carcinogen

(Group 2A) by IARC; Group B2

by EPA[3][4][5]. Reasonably

anticipated to be a human

carcinogen by NTP[6].

Mutagenicity (Ames Test)

Not mutagenic in an OECD

471-compliant bacterial

reverse mutation assay, even

with metabolic activation[7][8].

Mutagenic. Genotoxicity has

been demonstrated in multiple

in vitro and in vivo assay

systems[9].

Genotoxicity in Human Cells

Showed no DNA damage or

micronucleus formation in 2D

and 3D HepaRG cell

models[2]. A weak, non-

positive micronucleus

response was observed in TK6

cells[1].

Induces DNA damage,

micronucleus formation, and

mutations in both 2D and 3D

HepaRG cell cultures[10][11].

Genotoxic in human

lymphoblastoid TK6 cells.

Metabolic Activation

The piperidine ring is resistant

to the α-carbon oxidation step

required for the formation of a

DNA-reactive electrophilic

species[8]. Metabolism is

carried out by multiple human

CYP isoforms including

CYP2C19, CYP2D6, and

CYP3A4[7][8].

Requires metabolic activation

by cytochrome P450 enzymes

(primarily CYP2E1) via α-

hydroxylation to form a

reactive methyldiazonium ion,

which is a potent alkylating

agent[9][12].

Regulatory Acceptable Intake

(AI) Limit
EMA: 1300 ng/day[13].

FDA: 96 ng/day[5][14][15][16].

EMA: 26.5 ng/day (as a

general limit for potent

nitrosamines)[15].

Primary Target Organs for

Toxicity

Data not available. Liver is a primary target organ

for toxicity and tumor

induction[3][9][17]. Other target
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organs in animal studies

include the lung, kidney, and

stomach[3][4][17].

Experimental Protocols
A comprehensive understanding of the methodologies used to generate the comparative data

is crucial for a sound risk assessment. Below are summaries of key experimental protocols.

1. Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is a widely used method for evaluating the mutagenic potential of chemical

substances.

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with

mutations in genes involved in histidine or tryptophan synthesis, respectively. These

mutations render the bacteria unable to grow in a medium deficient in that specific amino

acid. The assay measures the ability of a test substance to cause reverse mutations

(reversions) that restore the functional capability of the genes, allowing the bacteria to grow

on a selective medium.

Methodology for N-Nitroso Paroxetine:

An OECD 471-compliant bacterial reverse mutation assay was conducted[7][8].

The study included experimental conditions that supported oxidative metabolism by

cytochrome P450 (CYP) enzymes to assess metabolically activated mutagens[7][8].

Enhanced Ames Test (EAT) for Nitrosamines:

Due to inconsistent results with standard Ames tests for some nitrosamines, an "Enhanced

Ames Test" protocol has been developed and is recommended for NDSRIs[1][18]. This

often involves using hamster liver S9 for metabolic activation, which has shown to be more

potent in activating nitrosamines compared to rat liver S9[18][19].

2. In Vitro Genotoxicity Assessment in Mammalian Cells (HepaRG and TK6)
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These assays provide data on the genotoxicity of substances in human-derived cells, offering a

more relevant model for human risk assessment.

HepaRG Cell Model:

Cell Line: The human hepatoma HepaRG cell line is metabolically competent, expressing

a range of phase I and phase II enzymes comparable to primary human hepatocytes[10]

[20]. These cells can be cultured in both 2D monolayers and 3D spheroids, with 3D

cultures showing higher levels of CYP activity[10][20].

Endpoints: Genotoxicity is assessed by measuring DNA damage (e.g., using the

CometChip assay) and chromosomal damage (e.g., via the flow cytometry-based

micronucleus assay)[2][20].

Application to N-Nitroso Paroxetine and NDMA: Studies have utilized both 2D and 3D

HepaRG models to evaluate and compare the genotoxicity of various nitrosamines,

including N-Nitroso Paroxetine and NDMA[2].

TK6 Cell Model:

Cell Line: Human lymphoblastoid TK6 cells are often used in mutagenicity and

genotoxicity assays[1]. They can be transduced with specific human CYP enzymes to

create a metabolically competent system for evaluating substances that require metabolic

activation.

Endpoints: Common endpoints include the micronucleus assay to detect chromosomal

damage and gene mutation assays (e.g., at the thymidine kinase (TK) and hypoxanthine-

guanine phosphoribosyltransferase (HPRT) loci)[1][2].

Visualizations
Experimental Workflow for Nitrosamine Risk Assessment

The following diagram illustrates a typical workflow for the risk assessment of nitrosamine

impurities in pharmaceutical products.
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Caption: Workflow for Nitrosamine Impurity Risk Assessment.
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Metabolic Activation Pathway of NDMA

This diagram illustrates the key metabolic steps leading to the genotoxicity of NDMA.
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Caption: Metabolic Activation Pathway of NDMA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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